molecular formula C19H12Cl3N3O2S B2532559 (Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide CAS No. 786678-16-8

(Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Cat. No.: B2532559
CAS No.: 786678-16-8
M. Wt: 452.73
InChI Key: UOGGUPMYBLGQSF-RGEXLXHISA-N
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Description

(Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a synthetically derived small molecule recognized for its potent and selective inhibitory activity against Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2). This compound functions as a ATP-competitive inhibitor, binding to the kinase domain and effectively disrupting FAK-mediated signaling pathways [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11217642/]. The primary research value of this thiazolidinone-based compound lies in its application in oncology research, where it is used to investigate the role of FAK in cancer cell proliferation, migration, and survival. FAK is a central regulator of signaling downstream of integrins and growth factor receptors, and its overexpression is frequently associated with tumor progression and metastasis. By selectively inhibiting FAK, this compound allows researchers to probe mechanisms of apoptosis induction and reduction of invasive potential in various cancer cell lines, including breast cancer models [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11217642/]. Beyond oncology, its utility extends to the study of non-malignant proliferative and fibrotic diseases. Recent studies have explored its effects in pathological angiogenesis and rheumatoid arthritis, demonstrating its ability to suppress synovial fibroblast invasion and inflammatory responses, highlighting its value as a tool for dissecting FAK-driven pathophysiology [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11217642/]. This makes it a critical research chemical for validating FAK as a therapeutic target and for pre-clinical mechanistic studies across a spectrum of human diseases.

Properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O2S/c20-11-3-5-13(6-4-11)25-18(27)16(28-19(25)14(9-23)17(24)26)7-10-1-2-12(21)8-15(10)22/h1-6,8,16H,7H2,(H2,24,26)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGGUPMYBLGQSF-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C18H14Cl2N4OS
  • Molecular Weight : 396.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific studies and findings related to its biological activity.

In Vitro Studies

  • Cytotoxicity Assessment :
    • The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The MTT assay revealed an IC50 value of approximately 5.36 µg/mL for MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like 5-Fluorouracil .
  • Mechanism of Action :
    • Flow cytometric analysis demonstrated that treatment with the compound induced cell cycle arrest at the G2/M phase in MCF-7 cells and at the S phase in HepG2 cells. This suggests that the compound disrupts normal cell cycle progression, leading to apoptosis .
  • Apoptotic Pathway Activation :
    • The treatment resulted in a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9, indicating activation of the intrinsic apoptotic pathway .

Comparative Analysis Table

Cell LineIC50 (µg/mL)Mechanism of ActionApoptosis Indicators
MCF-75.36G2/M phase arrestIncreased Bax/Bcl-2 ratio
HepG210.10S phase arrestElevated caspase-9 levels

Study 1: Efficacy in Tumor Models

A study involving sarcoma-bearing mouse models demonstrated that systemic administration of the compound significantly reduced tumor size compared to control groups. Histological analyses showed increased apoptosis in tumor tissues treated with the compound .

Study 2: Selectivity Profile

In a selectivity study, it was observed that the compound exhibited higher cytotoxicity towards cancerous cells than normal Vero cells, highlighting its potential as a selective anticancer agent .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a cyano group and a benzyl substituent, contributing to its biological properties. The synthesis typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate reagents to yield the desired thiazolidinone derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structural integrity of synthesized compounds.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiazolidinone derivatives against various bacterial and fungal strains. The following table summarizes the antimicrobial activity of (Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide against selected microbial strains:

Microbial StrainActivity Level
Escherichia coliHigh antimicrobial activity
Klebsiella pneumoniaeModerate to high activity
Acinetobacter baumanniiHigh activity
Pseudomonas aeruginosaModerate activity
Staphylococcus aureusHigh activity
Candida albicansModerate activity
Cryptococcus neoformansModerate activity

The compound exhibited significant inhibition against these strains, particularly effective in treating infections caused by resistant bacteria.

Antidiabetic Activity

Thiazolidinone derivatives, including this compound, activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity. This mechanism is crucial for managing type II diabetes. The activation of PPAR-γ promotes lipid uptake and storage in adipose tissues, thus reducing blood glucose levels.

Anticancer Properties

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. A study demonstrated that modifications at the fifth position of the thiazolidine ring could enhance anticancer activity against various tumor cell lines:

Cell LineActivity Level
MCF-7 (breast cancer)Significant antiproliferative effect
K562 (leukemia)Significant antiproliferative effect

The mechanisms involve cell cycle arrest and apoptosis induction, making these compounds promising candidates for cancer therapy.

Antimicrobial Efficacy

A study assessed a library of thiazolidinone derivatives, including this compound, against multiple bacterial strains. Results showed a notable zone of inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as an antimicrobial agent.

Antidiabetic Mechanism

In vitro studies demonstrated that this compound enhances glucose uptake in adipocytes through PPAR-γ activation. This effect was measured using glucose uptake assays in cultured cells treated with varying concentrations of the compound.

Anticancer Activity

Research on modified thiazolidinones revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential expression of apoptotic markers in cancerous versus non-cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds (Table 1) and their key properties:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Substituents Key Features Biological/Computational Insights
Target Compound: (Z)-2-(3-(4-Chlorophenyl)-5-(2,4-Dichlorobenzyl)-4-Oxothiazolidin-2-ylidene)-2-cyanoacetamide 4-Chlorophenyl, 2,4-Dichlorobenzyl, Cyanoacetamide High halogen density; Z-configuration stabilizes planar conformation Enhanced electrostatic potential (EP) at chlorinated regions suggests strong van der Waals interactions; AutoDock4 simulations predict selective binding to hydrophobic pockets .
(2Z)-2-[5-(2-Chlorobenzyl)-3-(4-Methylphenyl)-4-Oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide () 2-Chlorobenzyl, 4-Methylphenyl Reduced halogenation; methyl groups increase lipophilicity Lower EP magnitude compared to target compound; methyl groups may reduce steric hindrance, improving membrane permeability .
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-Methoxyphenyl)methylenehydrazono]-3-(4-Hydroxyphenyl)-4-thiazolidinone () Methoxyphenyl, Hydroxyphenyl Electron-donating methoxy/hydroxy groups; hydrazone linkage Methoxy groups enhance π-π stacking; hydroxyl group facilitates hydrogen bonding. Multiwfn analysis shows higher electron localization function (ELF) at oxygen atoms .
3-(4-Hydroxyphenyl)thiosemicarbazide derivatives () Variable arylidene groups Flexible arylidene substituents; hydrazone-thiazolidinone hybrid Broad-spectrum antimicrobial activity attributed to tunable electronic profiles; substituent polarity correlates with solubility and target affinity .

Key Findings:

In contrast, the 2-chlorobenzyl analog () shows weaker EP gradients, suggesting reduced binding specificity .

Configuration Dependence: The Z-configuration in the target compound enforces a planar geometry, optimizing conjugation between the cyanoacetamide and thiazolidinone moieties. This is absent in non-configured analogs, impacting charge distribution and reactivity .

Computational Insights : AutoDock4 simulations () highlight the target compound’s affinity for proteins with aromatic residues (e.g., tyrosine, phenylalanine), while Multiwfn analysis () reveals localized electron density at chlorinated sites, supporting halogen-bond-driven interactions .

Preparation Methods

Introduction of the 4-Chlorophenyl Group

The 3-(4-chlorophenyl) substituent is introduced via the aryl isothiocyanate precursor. 4-Chlorophenyl isothiocyanate reacts with the cyanoacetamide intermediate in a nucleophilic addition-cyclization sequence, positioning the aryl group at the C-3 position of the thiazolidinone ring. This step requires strict stoichiometric control (1:1 molar ratio) to avoid bis-adduct formation.

Incorporation of the 2,4-Dichlorobenzyl Moiety

The 5-(2,4-dichlorobenzyl) group is introduced through alkylation of the thiazolidinone’s sulfur atom. After cyclization, the intermediate is treated with 2,4-dichlorobenzyl chloride in acetone under reflux (4–6 h). Potassium carbonate acts as a base to deprotonate the thiol group, facilitating nucleophilic substitution.

Optimization Insight :

  • Yield Improvement : Using a 10% excess of 2,4-dichlorobenzyl chloride increases yields from 70% to 85%.
  • Side Reactions : Competing O-alkylation is minimized by maintaining anhydrous conditions.

Stereoselective Control of the Z-Configuration

The Z-configuration at the thiazolidin-2-ylidene moiety is governed by steric and electronic factors during cyclization. Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring the Z-isomer due to enhanced resonance between the cyano group and the thiazolidinone ring. X-ray crystallography of analogous compounds confirms that bulky substituents (e.g., 2,4-dichlorobenzyl) enforce a planar arrangement, locking the Z-form.

Key Evidence :

  • X-Ray Data : Bond lengths between C-2 and N-1 in similar structures show shortened distances (1.32 Å), indicative of conjugation and Z-configuration.
  • IR Spectroscopy : A strong absorption band at 2190 cm⁻¹ (CN stretch) and 1716 cm⁻¹ (C=O) aligns with the Z-isomer’s electronic profile.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Purity (%) Key Advantage
Classical Cyclization KOH, DMF, chloroacetyl chloride 78 98 Well-established protocol
Alkylation Post-Cyclization 2,4-Dichlorobenzyl chloride, K₂CO₃ 85 97 High regioselectivity
LA-DES Catalyzed 2[HDPH]:CoCl₄²⁻, solvent-free N/A N/A Eco-friendly, scalable

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

The reaction of chloroacetyl chloride with residual amines generates N-chloroacetylated byproducts . This is mitigated by rigorous purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Configuration Isomerization

Prolonged heating (>80 °C) induces E/Z isomerization. Maintaining temperatures below 50 °C during cyclization preserves the Z-configuration.

Spectroscopic Characterization

1H NMR (DMSO-d₆) :

  • δ 4.10 (s, 2H, CH₂ thiazolidinone).
  • δ 7.30–7.90 (m, 9H, aromatic protons).
  • δ 11.50 (br.s, 1H, NH).

IR (KBr) :

  • 3397 cm⁻¹ (NH stretch).
  • 2190 cm⁻¹ (CN stretch).
  • 1716 cm⁻¹ (C=O thiazolidinone).

Scalability and Industrial Feasibility

Kilogram-scale synthesis has been demonstrated for related thiazolidinones using continuous flow reactors. Key parameters include:

  • Residence Time : 12 min (vs. 24 h batch).
  • Throughput : 1.2 kg/day.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (Z/E) of this compound be experimentally confirmed?

  • Method : Use X-ray crystallography to resolve the absolute configuration. Refinement via SHELX software (e.g., SHELXL) is optimal for small-molecule structures due to its robust handling of crystallographic data . For dynamic analysis, employ nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between substituents on the thiazolidinone ring and cyanoacetamide group.

Q. What synthetic strategies optimize yield for the thiazolidinone core structure?

  • Method : Adapt protocols from analogous thiazolidinones (e.g., ):

  • Step 1 : Condense 2-aminothiazole derivatives with aldehydes (e.g., 2,4-dichlorobenzaldehyde) under acidic conditions (acetic acid, 80°C) to form the imine intermediate.
  • Step 2 : Cyclize with chloroacetic acid or cyanoacetic acid derivatives in DMF/NaOAc at reflux (2–6 hours) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to suppress byproducts like sulfoxides .

Q. Which spectroscopic techniques are critical for structural validation?

  • Method :

  • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.
  • ¹H/¹³C NMR : Assign signals for dichlorobenzyl protons (δ 6.8–7.5 ppm), thiazolidinone C=O (δ 165–175 ppm), and Z-configuration via coupling constants .
  • HRMS : Verify molecular ion peaks with <2 ppm error.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of dichlorobenzyl and cyano groups in bioactivity?

  • Method : Synthesize analogs with substituent variations (e.g., replacing dichlorobenzyl with fluorophenyl or methoxybenzyl). Test against biological targets (e.g., kinases, proteases) using enzyme inhibition assays. Compare IC₅₀ values to correlate electronic (e.g., Cl substituents’ electron-withdrawing effects) and steric properties with activity . Computational tools like AutoDock4 can model ligand-target interactions, focusing on hydrogen bonding (cyano group) and hydrophobic packing (dichlorobenzyl) .

Q. What experimental and computational approaches resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

  • Method :

  • Experimental : Perform dose-response assays across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) under standardized conditions (pH 7.4, 37°C). Use flow cytometry to distinguish cytostatic vs. cytotoxic effects.
  • Computational : Apply Multiwfn software to calculate electrostatic potential surfaces and Fukui indices, identifying reactive sites that may interact differentially with eukaryotic vs. prokaryotic targets .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

  • Method : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24h; analyze degradation via HPLC.
  • Thermal Stability : Heat at 40–60°C for 72h; monitor via DSC/TGA for melting point and decomposition shifts .
  • Oxidative Stability : Expose to H₂O₂ (3% v/v) and track peroxide formation using iodometric titration.

Q. Can computational modeling predict metabolic pathways or toxicity risks?

  • Method : Use in silico tools (e.g., SwissADME, ProTox-II):

  • Predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of dichlorobenzyl group).
  • Simulate toxicity endpoints (hepatotoxicity, mutagenicity) via QSAR models. Validate with in vitro assays (e.g., Ames test, hepatocyte viability) .

Methodological Considerations Table

Research Aspect Key Techniques Relevant Evidence
Stereochemical resolutionX-ray crystallography (SHELXL), NOE NMR
SAR optimizationAnalog synthesis, AutoDock4, enzyme assays
Stability profilingHPLC, DSC/TGA, oxidative stress tests
Electronic propertiesMultiwfn (Fukui indices, ESP maps)

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